(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

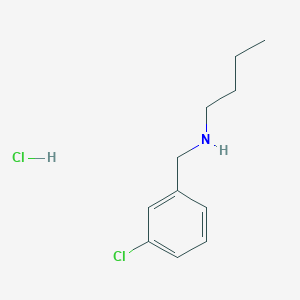

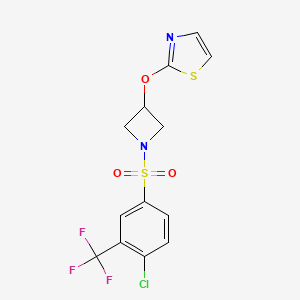

“®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate” is a chemical compound with the CAS Number: 1241682-84-7 . Its molecular weight is 300.2 . The IUPAC name for this compound is tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate .

Molecular Structure Analysis

The molecular formula of “®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate” is C13H18BrNO2 . The InChI code for this compound is 1S/C13H18BrNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1 .

Physical And Chemical Properties Analysis

The boiling point of “®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate” is 354.7±27.0C at 760 mmHg . The compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry, at 2-8C .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

"(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate" serves as a precursor in the synthesis of heterocyclic β-amino acids, demonstrating its utility in producing β-amino-5-pyrimidinepropanoic acid and derivatives through a sequence of reactions, including Heck coupling and Michael addition. This process highlights its role in peptide and peptidomimic synthesis, offering pathways to novel biochemical compounds (P. R. Bovy & J. G. Rico, 1993).

Structural Analysis and Conformation Study

The compound also plays a role in the structural analysis of L-cysteine derivatives, where it is used to study the conformation-stabilizing function of weak intermolecular bonding. This research reveals how specific molecular arrangements facilitate the retention of minimum energy conformations, contributing to our understanding of molecular stability and interaction (A. Kozioł et al., 2001).

Asymmetric Synthesis and Enantiopurity

In the realm of asymmetric synthesis, the compound is instrumental in creating enantiomerically pure tert-butyl(methyl)phenylsilanes, showcasing its importance in achieving high enantioselectivity. This process involves diastereomer separation and highlights the compound's role in producing optically active substances, critical for the development of chiral drugs and materials (P. Jankowski et al., 1999).

Pharmaceutical Development

The synthesis of neuroexcitant analogs, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), demonstrates the compound's potential application in pharmaceuticals. The process involves coupling enantiomerically pure glycine derivatives with bromomethyl derivatives to produce ATPA enantiomers, which are analogs of neuroexcitants and could have implications for neurological research and treatment (H. Pajouhesh et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHDTWQVSPQQQZ-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 4-((3-(2-ethoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2743875.png)

![3,4-diethoxy-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]benzamide](/img/structure/B2743879.png)

![3-(2-fluorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2743891.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743893.png)